molecular formula C13H12FNO3S B2989637 3-fluoro-N-(3-methoxyphenyl)benzenesulfonamide CAS No. 670271-52-0

3-fluoro-N-(3-methoxyphenyl)benzenesulfonamide

Cat. No.: B2989637
CAS No.: 670271-52-0
M. Wt: 281.3
InChI Key: JTBBEYDTKROGGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-(3-methoxyphenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry This particular compound features a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(3-methoxyphenyl)benzenesulfonamide typically involves the amidation reaction. One common method is the reaction of 3-fluorobenzenesulfonyl chloride with 3-methoxyaniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(3-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the replacement of the fluorine atom with other nucleophiles, while coupling reactions can result in the formation of biaryl compounds.

Scientific Research Applications

3-fluoro-N-(3-methoxyphenyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoro-N-(3-methoxyphenyl)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-N-(3-methoxyphenyl)benzenesulfonamide is unique due to the presence of both a fluorine atom and a methoxy group, which can influence its reactivity and biological activity. These features make it a versatile compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

3-fluoro-N-(3-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO3S/c1-18-12-6-3-5-11(9-12)15-19(16,17)13-7-2-4-10(14)8-13/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBBEYDTKROGGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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